Tetracosapentaenoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

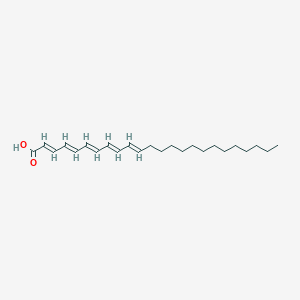

Tetracosapentaenoic acid, also known as this compound, is a useful research compound. Its molecular formula is C24H38O2 and its molecular weight is 358.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Metabolism and Biochemical Pathways

Recent studies have elucidated the metabolic pathways involving TPAn-3, particularly its role as a precursor to docosahexaenoic acid (DHA). A notable study demonstrated that supplementation with eicosapentaenoic acid (EPA) significantly increased plasma levels of TPAn-3 and tetracosahexaenoic acid (THA), indicating that these fatty acids are crucial intermediates in the synthesis of DHA. The findings suggest that TPAn-3 accumulates prior to conversion to DHA, with women exhibiting higher plasma concentrations than men following EPA supplementation .

Cardiovascular Health Applications

TPAn-3 has been investigated for its potential cardiovascular benefits. Research indicates that omega-3 fatty acids, including TPAn-3, may play a role in reducing inflammation and improving arterial stiffness, thereby lowering the risk of cardiovascular diseases. A study found that EPA supplementation led to significant reductions in markers associated with cardiovascular risk, such as C-reactive protein and oxidized low-density lipoprotein levels . These findings support the hypothesis that TPAn-3 may contribute to heart health by modulating lipid profiles and inflammatory responses.

Nutritional Supplementation

The incorporation of TPAn-3 into dietary supplements is another area of interest. The stability of phospholipid forms of omega-3 fatty acids, including TPAn-3, has been shown to differ from triglyceride forms, influencing their efficacy in nutritional applications. Research indicates that phospholipid forms may be more effective at altering fatty acid compositions in tissues compared to triglycerides . This insight is crucial for developing functional foods aimed at enhancing omega-3 intake.

Analytical Methods for Detection

Accurate quantification of TPAn-3 is essential for both clinical and research applications. Recent advancements in analytical methods, such as gas chromatography-mass spectrometry and Fourier-transform infrared spectroscopy combined with chemometric techniques, have improved the detection and quantification of omega-3 fatty acids in various matrices. These methods enable researchers to analyze the composition of dietary supplements and food products effectively .

Case Studies and Clinical Trials

Several clinical trials have explored the effects of TPAn-3 supplementation on health outcomes. For instance, a randomized controlled trial assessed the impact of omega-3 supplementation on plasma levels of TPAn-3 in young adults. The results indicated significant increases in plasma concentrations following EPA supplementation, providing insight into the bioavailability and metabolic conversion of these fatty acids . Such studies are vital for understanding how dietary interventions can influence health markers.

Summary Table of Findings

Propriétés

Formule moléculaire |

C24H38O2 |

|---|---|

Poids moléculaire |

358.6 g/mol |

Nom IUPAC |

(2E,4E,6E,8E,10E)-tetracosa-2,4,6,8,10-pentaenoic acid |

InChI |

InChI=1S/C24H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h14-23H,2-13H2,1H3,(H,25,26)/b15-14+,17-16+,19-18+,21-20+,23-22+ |

Clé InChI |

KXVFBCSUGDNXQF-DNHDRHJDSA-N |

SMILES isomérique |

CCCCCCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C(=O)O |

SMILES canonique |

CCCCCCCCCCCCCC=CC=CC=CC=CC=CC(=O)O |

Synonymes |

24:5n-3 tetracosapentaenoate tetracosapentaenoic acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.